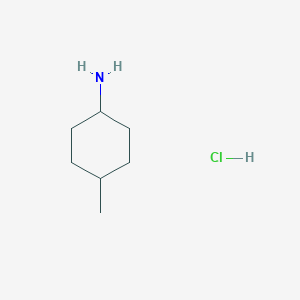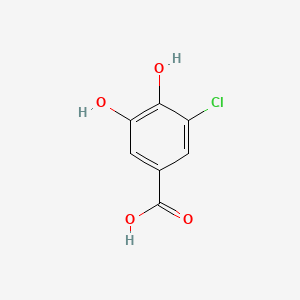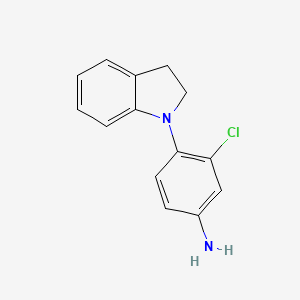
3-Chloro-4-(2,3-dihydro-1H-indol-1-YL)aniline
Übersicht
Beschreibung
The compound 3-Chloro-4-(2,3-dihydro-1H-indol-1-yl)aniline is a chemically modified aniline derivative, where the aniline moiety is substituted at the para position with a 2,3-dihydro-1H-indole group and at the meta position with a chlorine atom. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-donating and electron-withdrawing groups on the benzene ring.
Synthesis Analysis
The synthesis of related aniline derivatives has been explored in various studies. For instance, the electrochemical synthesis of a polymer based on a similar aniline derivative was achieved by linking the α-carbon on ethylenedioxythiophene to an aniline at the para position . Another study reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction . Additionally, a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, starting from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, which involved condensation and reduction steps . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be significantly influenced by the substituents attached to the benzene ring. For example, halogen substituents such as chloro and bromo groups have been found to play a similar role in the crystal structures of 4-substituted anilines due to their similar polarizations . This suggests that the chlorine atom in this compound could have a similar impact on its molecular structure.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, often influenced by the nature of their substituents. The study on iridium- and ruthenium-catalyzed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols indicates that anilines with different substituents, including chloro groups, can undergo cyclocondensation to form indole structures . This reaction pathway could be relevant for the chemical reactions of this compound, considering its indole and aniline functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are closely related to their molecular structures. The presence of halogen substituents, as seen in the crystal structure analysis of 4-substituted anilines, can affect properties such as polarity and reactivity . The electrochemical properties of polymers based on aniline derivatives have been characterized, demonstrating their potential applications in electronic devices such as solar cells . These findings suggest that this compound could exhibit unique physical and chemical properties that merit further investigation.
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction could involve further exploration and synthesis of “3-Chloro-4-(2,3-dihydro-1H-indol-1-YL)aniline” and its derivatives for potential therapeutic applications.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
3-chloro-4-(2,3-dihydroindol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGRGSZTIGISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)

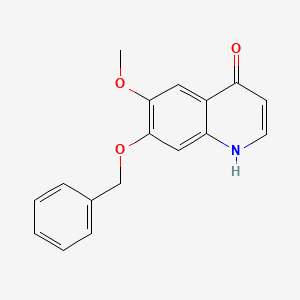
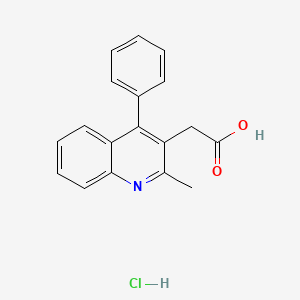

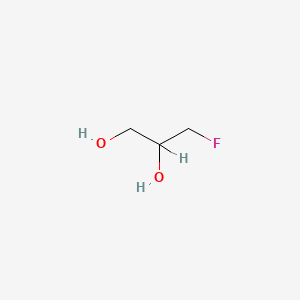
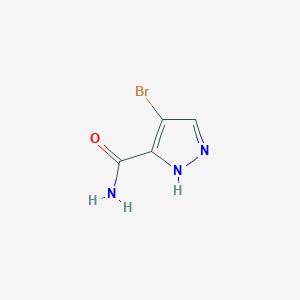
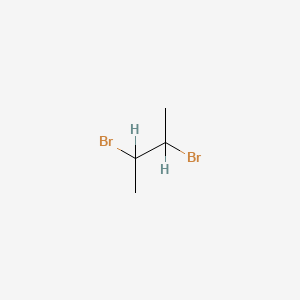

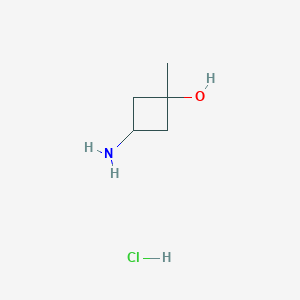
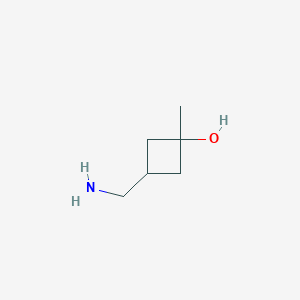
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B3022061.png)
